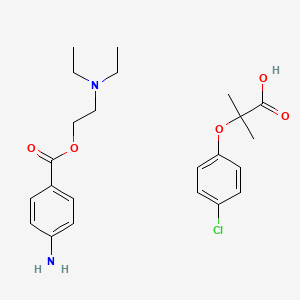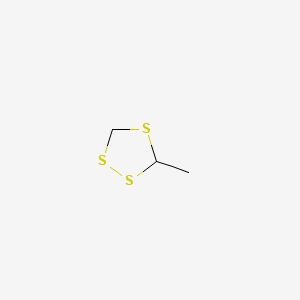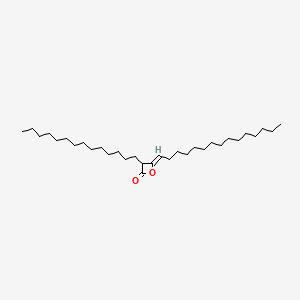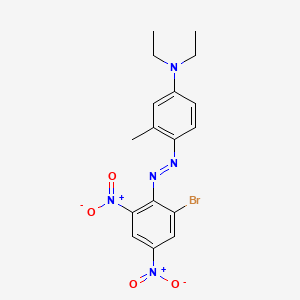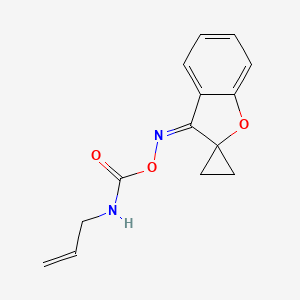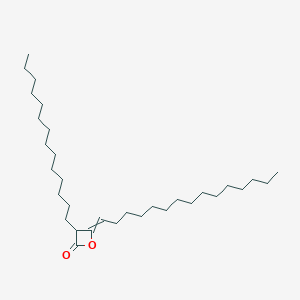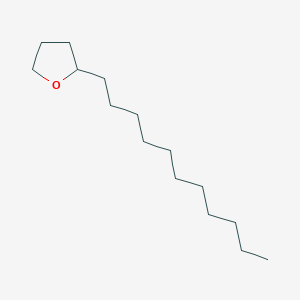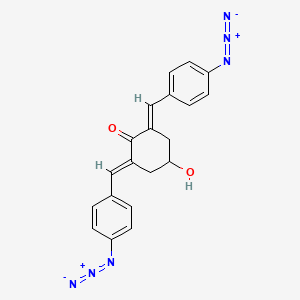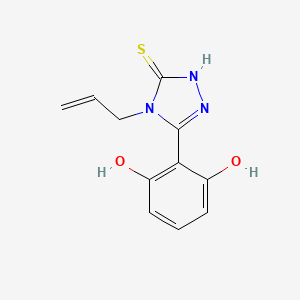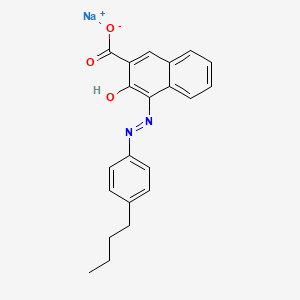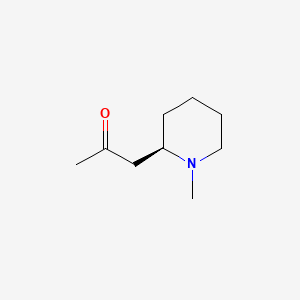
N-Methylpelletierine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpelletierine is an alkaloid compound with the molecular formula C₉H₁₇NO. It is a piperidine alkaloid found in the bark of the pomegranate tree (Punica granatum) along with other related alkaloids such as pelletierine and pseudopelletierine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methylpelletierine can be synthesized through the Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction typically proceeds under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the bark of the pomegranate tree. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: N-Methylpelletierine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Methylpelletierine involves its interaction with biological targets such as enzymes and receptors. It exerts its effects by binding to specific molecular targets, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
- Pelletierine
- Pseudopelletierine
- Hygrine
- Tropinone
Propiedades
Número CAS |
40199-45-9 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-[(2R)-1-methylpiperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
TYHJMEIBGDDCPA-SECBINFHSA-N |
SMILES isomérico |
CC(=O)C[C@H]1CCCCN1C |
SMILES canónico |
CC(=O)CC1CCCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


